n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

Medicinal chemistry SAR Sulfonamide pharmacology

Researchers seeking to expand SAR beyond the FH535 scaffold face a gap in halogenated N-aryl benzenesulfonamide probes. This compound addresses that need with a unique 5-chloro-2-methyl-4-nitrophenyl substitution pattern, enabling direct investigation of halogen-driven electronic effects on β-catenin/TCF inhibition. • Reducible 4-nitro group permits on-demand generation of a primary aromatic amine for bioconjugation or affinity labeling, a capability absent in FH535. • Distinct MIC values (16 µg/mL S. aureus, 32 µg/mL E. coli) support comparative antibacterial screening against classical sulfonamide antibiotics. • Defined physicochemical properties (LogP 3.3-5.03, density 1.494 g/cm³) make it a reliable reference standard for reversed-phase HPLC/LC-MS method development. Available in high purity (≥98%) with expedited global shipping to support your discovery workflow.

Molecular Formula C13H11ClN2O4S
Molecular Weight 326.76 g/mol
CAS No. 118233-09-3
Cat. No. B047370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide
CAS118233-09-3
Molecular FormulaC13H11ClN2O4S
Molecular Weight326.76 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)Cl)[N+](=O)[O-]
InChIInChI=1S/C13H11ClN2O4S/c1-9-7-13(16(17)18)11(14)8-12(9)15-21(19,20)10-5-3-2-4-6-10/h2-8,15H,1H3
InChIKeyZCWHGYXVBWBFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide: Physicochemical & Structural Baseline


N-(5-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide (CAS 118233-09-3) is a synthetic N-aryl benzenesulfonamide with the molecular formula C₁₃H₁₁ClN₂O₄S and a monoisotopic mass of 326.0128 Da [1]. The compound is characterized by a 5-chloro-2-methyl-4-nitrophenyl substituent attached to an unsubstituted benzenesulfonamide moiety, and is classified under the broader sulfonamide family known for pharmacological activities including antibacterial and anticancer properties [2]. Available from major chemical suppliers including Sigma-Aldrich (AldrichCPR) at ≥95% purity, it serves as both a research tool and a synthetic building block .

N-(5-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide: Differentiation from In-Class Analogs


Within the N-aryl benzenesulfonamide class, seemingly minor positional alterations in halogenation and nitration patterns produce marked differences in biological activity, physicochemical properties, and synthetic utility. The SAR study by Kril et al. demonstrated that replacing the 2,5-dichlorophenylsulfonyl group in FH535 with a 2,6-dihalogenated pattern enhanced activity, while other modifications yielded equipotent or diminished analogs [1]. The target compound's distinctive 5-chloro substitution on the nitrophenyl ring—rather than on the sulfonamide phenyl ring—fundamentally alters its electronic landscape, LogP, hydrogen-bonding capacity, and metabolic reactivity compared to FH535 and positional isomers such as N-(2-chloro-4-nitrophenyl)benzenesulfonamide [2]. These differences preclude simple interchange in any assay, synthetic pathway, or procurement specification.

N-(5-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide: Quantitative Evidence vs. Closest Analogs


5-Chloro vs. Des-Chloro Substitution Pattern

The target compound possesses a 5-chloro substituent on the nitrophenyl ring coupled with an unsubstituted benzenesulfonamide, a pattern distinct from FH535 (CAS 108409-83-2), which bears 2,5-dichloro substitution on the benzenesulfonamide ring and no halogen on the nitrophenyl ring [1]. This positional difference shifts the electron-withdrawing effect from the sulfonamide side to the aniline side, altering the pKa of the sulfonamide NH (predicted pKa 5.71 ± 0.10 for the target compound ) and modulating hydrogen-bond donor strength. In the FH535 SAR study, the non-halogenated benzenesulfonamide analog 1j showed a [3H]-thymidine incorporation ratio of 47 ± 2.3 (vs. DMSO control) and TOPFlash assay activity exceeding FH535 (ratio 1.5 vs. FH535), demonstrating that removal of sulfonamide-ring halogens does not abolish activity and can shift target engagement profiles [1].

Medicinal chemistry SAR Sulfonamide pharmacology

Lipophilicity & TPSA vs. Analogs

The target compound exhibits an XLogP3-AA of 3.3 and a topological polar surface area (TPSA) of 100 Ų [1], positioning it in a distinct physicochemical space compared to FH535 (XLogP3 ~3.8, TPSA ~100 Ų; MW 361.20) and the simpler N-(2-chloro-4-nitrophenyl)benzenesulfonamide (MW 312.73, lacking the 2-methyl group) . The computed LogP from molbase (5.03) versus PubChem XLogP3 (3.3) indicates sensitivity to calculation method, but consistently places the compound between the less lipophilic des-methyl analog and the more lipophilic 4-methylbenzenesulfonamide analog (CAS 55816-02-9, MW 340.78). The presence of the 2-methyl group ortho to the sulfonamide NH introduces steric constraint on the N-aryl ring conformation, absent in N-(2-chloro-4-nitrophenyl)benzenesulfonamide .

Physicochemical profiling Drug-likeness ADME prediction

Cytotoxicity: HeLa and MCF-7 Cells vs. FH535

Preliminary cytotoxicity screening data indicate that the target compound inhibits HeLa (cervical carcinoma) cell proliferation with an IC₅₀ of 10 µM and MCF-7 (breast carcinoma) with an IC₅₀ of 15 µM, alongside antibacterial MIC values of 16 µg/mL against S. aureus and 32 µg/mL against E. coli . By comparison, FH535 exhibits IC₅₀ values of 15.4 µM (LCSC), 10.9 µM (Huh7), and 9.3 µM (PLC) in hepatocellular carcinoma lines, with an IC₅₀ of 1.1 µM in CCLP-1 cells . While cell-line panels differ and preclude direct potency ranking, the target compound's activity in non-hepatic cancer lines (cervical, breast) contrasts with FH535's primarily hepatic/lung carcinoma focus, suggesting differential tissue-selectivity profiles worthy of further investigation. The nitro group on the target compound also offers a latent reduction handle to generate the corresponding 4-amino analog, enabling prodrug or affinity-probe strategies not accessible to analogs lacking this reducible functionality .

Anticancer screening Cytotoxicity Sulfonamide pharmacology

Orthogonal Reduction and Substitution Handles

The target compound uniquely combines three reactive handles on a single scaffold: (i) a nitro group reducible to a primary amine (using H₂/Pd-C or SnCl₂/HCl), (ii) a chloro substituent at C-5 amenable to nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling, and (iii) a sulfonamide NH that can be alkylated for further diversification [1]. This contrasts with N-(5-chloro-2-methyl-4-nitrophenyl)acetamide (CAS 13852-50-1), which lacks the sulfonamide NH for N-functionalization, and with FH535, whose chloro groups reside on the sulfonamide ring and are less accessible for SNAr due to the electron-rich nature of that ring . The benzenesulfonamide also serves as a protecting group that can be cleaved under strongly acidic conditions (HBr/AcOH) to regenerate the aniline for downstream elaboration, a versatility feature not shared by acetamide or carbamate analogs [1].

Organic synthesis Building block Chemical biology probes

GHS Hazard Classification

The compound carries GHS hazard statements H302 (harmful if swallowed, 100% applicability), H315 (causes skin irritation, 100%), H318 (causes serious eye damage, 100%), and H335 (may cause respiratory irritation, 100%), with Signal Word 'Danger' [1]. By comparison, FH535 (CAS 108409-83-2) carries H302 + H315 + H319 + H335 with Signal Word 'Warning' [2], indicating the target compound presents a higher ocular hazard (H318 vs. H319 for FH535), which directly impacts PPE requirements and storage classification. The compound's boiling point of 493.1 °C at 760 mmHg and flash point of 252 °C indicate it is not a flammable solid under standard transport regulations, simplifying shipping compared to low-flash-point analogs.

Chemical safety GHS classification Laboratory handling

Commercial Availability: AldrichCPR vs. Generic Suppliers

The compound is cataloged as an AldrichCPR (Chemical Procurement Resource) product by Sigma-Aldrich in 250 mg packaging , a designation reserved for rare or specialty research chemicals that meet Sigma-Aldrich's analytical quality standards. Commercial purity specifications range from 95% (AKSci) to 98% (ChemScene, Leyan) , with storage recommendations of -20 °C, dry, and protected from light for long-term stability . In contrast, FH535 is widely stocked by multiple vendors as a characterized pharmacological tool compound with established biological annotation. The AldrichCPR designation signals that the compound is sourced for research-enabling purposes rather than as a catalog biochemical tool, making it appropriate for synthetic chemistry and SAR expansion programs where well-characterized physical form and purity are prioritized over pre-annotated biological activity.

Chemical procurement Purity specification Research-grade sourcing

N-(5-Chloro-2-methyl-4-nitrophenyl)benzenesulfonamide: Research & Procurement Scenarios


SAR Expansion of Wnt/β-Catenin Inhibitors Beyond FH535

Investigators seeking to diversify beyond the extensively characterized FH535 scaffold can employ this compound as a key SAR probe. The relocation of the chloro substituent from the sulfonamide phenyl ring (FH535) to the 5-position of the nitrophenyl ring (target compound) tests whether halogen-driven electronic effects on the aniline portion modulate β-catenin/TCF transcriptional inhibition and PPAR antagonism differently than sulfonamide-ring halogenation. The Kril et al. SAR framework [1] provides a direct comparator baseline: the non-halogenated benzenesulfonamide analog (1j) showed a 1.5-fold activity ratio vs. FH535 in the TOPFlash assay, and the target compound extends this SAR by introducing halogenation on the nitrophenyl ring. Researchers should measure [3H]-thymidine incorporation in Huh-7 cells at 10 µM and TOPFlash luciferase reporter activity to directly position this compound within the existing SAR table.

4-Amino Probe Synthesis via Nitro Reduction

The target compound is specifically suited for programs requiring on-demand generation of a primary aromatic amine for bioconjugation or affinity labeling. Reduction of the 4-nitro group to the corresponding 4-amino derivative—using H₂/Pd-C or SnCl₂/HCl [2]—yields N-(4-amino-5-chloro-2-methylphenyl)benzenesulfonamide, which can be directly coupled to biotin-NHS esters, fluorescent dyes, or photoaffinity labels without perturbing the sulfonamide or chloro substituents. This contrasts with FH535, which lacks a reducible nitro group on the N-aryl ring, necessitating de novo synthesis of amine-functionalized analogs. The acid-labile benzenesulfonamide group further permits eventual deprotection to the free aniline for alternative downstream chemistry.

Antimicrobial Screening: Gram-Positive vs. Gram-Negative

The compound's reported MIC values of 16 µg/mL (S. aureus) and 32 µg/mL (E. coli) position it as a structurally distinct sulfonamide for antibacterial screening panels. Unlike classical para-aminobenzenesulfonamide (sulfanilamide) antibiotics that target dihydropteroate synthase via PABA mimicry, the 5-chloro-2-methyl-4-nitro substitution pattern on the N-aryl ring precludes the free para-amino group required for classic sulfonamide antibacterial activity, suggesting an alternative mechanism. Procurement of this compound enables comparative MIC determination against established sulfonamide antibiotics (sulfamethoxazole, sulfadiazine) in isogenic bacterial panels to identify structure-dependent resistance profiles.

Chromatographic Reference Standard

With defined computed properties—density 1.494 g/cm³, boiling point 493.1 °C, refractive index 1.646, and LogP ranging from 3.3 (XLogP3) to 5.03 (molbase) —the compound serves as a suitable reference for developing and validating reversed-phase HPLC and LC-MS methods for the broader N-aryl benzenesulfonamide class. Its intermediate retention characteristics (relative to the more lipophilic 4-methylbenzenesulfonamide analog, CAS 55816-02-9, and the less lipophilic des-chloro analog) enable calibration of gradient elution methods. Procurement of high-purity (≥98%) material from ChemScene or Leyan ensures suitability as a chromatographic standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for n-(5-chloro-2-methyl-4-nitrophenyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.